7-Chloro-3-fluoroisoquinoline
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Overview
Description
7-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the class of isoquinolines, which are structural isomers of quinolines.
Preparation Methods
The synthesis of 7-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically includes the following steps:
Direct Introduction of Fluorine: Fluorine is introduced onto the isoquinoline ring through various fluorination reactions.
Cyclization Reactions: The construction of the fused pyridine ring is achieved via cyclization of the precursor.
Simultaneous Installation: The isoquinoline framework and the fluorine substituent are installed simultaneously.
Chemical Reactions Analysis
7-Chloro-3-fluoroisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, which are essential for the synthesis of complex molecules.
Common reagents used in these reactions include sodium borohydride for reduction and various organometallic compounds for cross-coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-3-fluoroisoquinoline has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of various drugs, including antimalarial and anticancer agents.
Materials Science: The compound’s unique properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules
Mechanism of Action
The mechanism of action of 7-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as an enzyme inhibitor, interfering with the enzyme’s activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
7-Chloro-3-fluoroisoquinoline can be compared with other similar compounds, such as:
7-Chloroquinoline: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
3-Fluoroisoquinoline: Lacks the chlorine atom, leading to different reactivity and applications.
Fluoroquinolines: A broader class of compounds with various substitutions on the quinoline ring, known for their antibacterial activity.
The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-chloro-3-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCVVZOSYWKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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